molecular formula C14H16N2O3 B7416876 6-Methoxy-2-(oxolan-2-ylmethyl)phthalazin-1-one

6-Methoxy-2-(oxolan-2-ylmethyl)phthalazin-1-one

Cat. No.: B7416876
M. Wt: 260.29 g/mol
InChI Key: LXUKMSPVMIZKET-UHFFFAOYSA-N
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Description

6-Methoxy-2-(oxolan-2-ylmethyl)phthalazin-1-one is a chemical compound with a unique structure that includes a phthalazinone core substituted with a methoxy group and an oxolan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(oxolan-2-ylmethyl)phthalazin-1-one typically involves the reaction of phthalazinone derivatives with appropriate reagents to introduce the methoxy and oxolan-2-ylmethyl groups. One common method involves the use of methoxy-substituted phthalazinone as a starting material, which is then reacted with oxolan-2-ylmethyl halides under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(oxolan-2-ylmethyl)phthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The phthalazinone core can be reduced to form dihydrophthalazinones.

    Substitution: The oxolan-2-ylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the phthalazinone core can produce dihydrophthalazinone derivatives.

Scientific Research Applications

6-Methoxy-2-(oxolan-2-ylmethyl)phthalazin-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(oxolan-2-ylmethyl)phthalazin-1-one involves its interaction with specific molecular targets. The methoxy and oxolan-2-ylmethyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The phthalazinone core may also play a role in binding to these targets, affecting their function and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-(2-methyl-2-methylsulfonylpropyl)phthalazin-1-one: This compound has a similar structure but with a different substituent at the 2-position.

    6-Methoxy-N-(oxolan-2-ylmethyl)pyridin-3-amine: Another compound with a methoxy and oxolan-2-ylmethyl group but with a pyridine core instead of a phthalazinone core.

Uniqueness

6-Methoxy-2-(oxolan-2-ylmethyl)phthalazin-1-one is unique due to its specific combination of functional groups and the phthalazinone core. This unique structure allows it to interact with different molecular targets and exhibit distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

6-methoxy-2-(oxolan-2-ylmethyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-18-11-4-5-13-10(7-11)8-15-16(14(13)17)9-12-3-2-6-19-12/h4-5,7-8,12H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUKMSPVMIZKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(N=C2)CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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